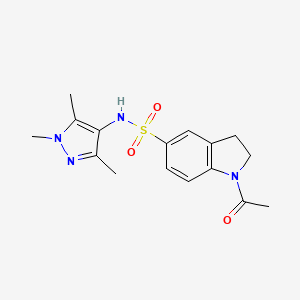
4-(azetidine-1-carbonyl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azetidine-1-carbonyl)-1H-quinolin-2-one, also known as ACQ, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ACQ is a heterocyclic compound that contains both a quinoline and an azetidine ring, making it a unique structure with promising properties.
Wirkmechanismus
The mechanism of action of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes, as mentioned above. This compound has been shown to bind to the active site of DNA topoisomerase II, preventing the enzyme from carrying out its normal function of DNA cleavage and rejoining. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in signal transduction pathways that regulate cellular growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and target of the compound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In normal cells, this compound has been shown to inhibit the activity of certain enzymes and cellular processes, leading to a decrease in cellular proliferation and inflammation. This compound has also been shown to have analgesic properties, making it a potential candidate for the development of new painkillers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(azetidine-1-carbonyl)-1H-quinolin-2-one in lab experiments include its potent activity against cancer cells, its ability to inhibit specific enzymes and cellular processes, and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its relatively complex synthesis method, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For the study of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one include further optimization of its synthesis method, the development of new derivatives with improved activity and selectivity, and the exploration of its potential applications in other fields of science, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safe and effective drugs based on this compound.
Synthesemethoden
The synthesis of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one involves the condensation of 2-amino-3-cyanopyridine with azetidine-2-carboxylic acid, followed by cyclization and subsequent oxidation. This method has been optimized to yield high purity and high yield of this compound, making it a reliable and efficient method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
4-(azetidine-1-carbonyl)-1H-quinolin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II and protein kinase C, which are involved in cellular processes such as DNA replication and signal transduction. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
4-(azetidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-10(13(17)15-6-3-7-15)9-4-1-2-5-11(9)14-12/h1-2,4-5,8H,3,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLTTNABKZOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)